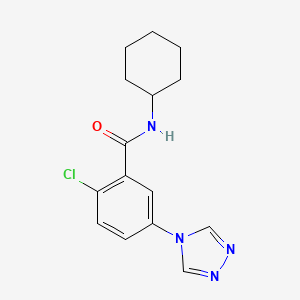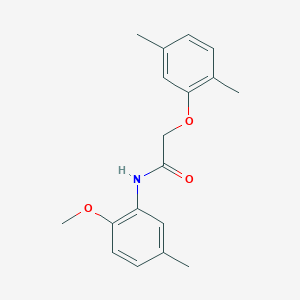![molecular formula C18H22N2O4S B5773928 5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide](/img/structure/B5773928.png)
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide, also known as DEAB, is a small molecule inhibitor that has been extensively used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in various biological processes, including metabolism, detoxification, and cell differentiation.
作用機序
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide is a competitive inhibitor of ALDH, meaning that it competes with the substrate for binding to the enzyme's active site. Once bound, this compound prevents the conversion of aldehydes to carboxylic acids, leading to the accumulation of toxic aldehydes and disruption of cellular processes. This inhibition can be reversed by removing this compound or adding exogenous ALDH.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. Inhibition of ALDH by this compound can lead to the accumulation of reactive oxygen species (ROS), DNA damage, and cell death. Additionally, this compound has been shown to affect cell differentiation, migration, and proliferation in various cell types.
実験室実験の利点と制限
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide is a potent and selective inhibitor of ALDH, making it a valuable tool for studying the role of this enzyme in various biological processes. However, this compound has some limitations for lab experiments. Firstly, it is not stable in aqueous solutions and requires the use of organic solvents such as DMSO or ethanol for dissolution. Secondly, this compound can have off-target effects on other enzymes or pathways, and careful controls are necessary to ensure specificity.
将来の方向性
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide has the potential to be used in a wide range of scientific research areas, including cancer biology, stem cell research, and drug discovery. Some potential future directions for this compound research include investigating its effects on specific ALDH isoforms, developing more stable and specific analogs, and exploring its therapeutic potential in various diseases.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of ALDH in various biological processes. Its potent and selective inhibition of ALDH makes it a valuable asset in scientific research. This compound has a wide range of biochemical and physiological effects, and its use in future research has the potential to lead to new discoveries and therapeutic interventions.
合成法
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide can be synthesized through a multi-step reaction involving the condensation of 2-methyl-5-nitrobenzoic acid with 2-ethoxyaniline, followed by reduction, sulfonation, and finally, N-methylation. The final product is a white crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol.
科学的研究の応用
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide has been widely used in scientific research to study the role of ALDH in various biological processes. ALDH is a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids, and it is involved in the metabolism of many endogenous and exogenous compounds. This compound inhibits ALDH activity by binding to the enzyme's active site, leading to the accumulation of toxic aldehydes and disruption of cellular processes.
特性
IUPAC Name |
5-(dimethylsulfamoyl)-N-(2-ethoxyphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-5-24-17-9-7-6-8-16(17)19-18(21)15-12-14(11-10-13(15)2)25(22,23)20(3)4/h6-12H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQINUNYSDXWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-amino-1-(benzylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5773852.png)

![N-(4-chlorophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773861.png)
![1-[1-benzyl-6-methyl-4-(1-piperidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5773876.png)

![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)


![5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)

![2-benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5773929.png)

![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5773946.png)

